tert-Butyl 2-(iodomethyl)-2-methylazetidine-1-carboxylate
Description
tert-Butyl 2-(iodomethyl)-2-methylazetidine-1-carboxylate is a substituted azetidine derivative featuring a tert-butyl carbamate protecting group, a methyl substituent, and an iodomethyl functional group at the 2-position of the four-membered azetidine ring. The tert-butyl group enhances solubility in organic solvents and stabilizes the amine moiety, while the iodomethyl group introduces reactivity for nucleophilic substitution or cross-coupling reactions.
Properties
Molecular Formula |
C10H18INO2 |
|---|---|
Molecular Weight |
311.16 g/mol |
IUPAC Name |
tert-butyl 2-(iodomethyl)-2-methylazetidine-1-carboxylate |
InChI |
InChI=1S/C10H18INO2/c1-9(2,3)14-8(13)12-6-5-10(12,4)7-11/h5-7H2,1-4H3 |
InChI Key |
IJSMLEVOVLCHDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN1C(=O)OC(C)(C)C)CI |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Azetidine Core
- Starting from 2-methylazetidine derivatives , the azetidine ring is constructed via intramolecular cyclization of appropriately functionalized amino alcohols or amino esters.
- For example, mesylation or tosylation of a 2-methylazetidine-1-carboxylate precursor followed by nucleophilic substitution with an amine or halide can form the azetidine ring with the desired substitution pattern.
Introduction of the Iodomethyl Group
- The iodomethyl substituent is typically introduced by halogen exchange reactions starting from the corresponding bromomethyl or chloromethyl azetidine derivatives.
- A common method is the Finkelstein reaction , where tert-butyl 2-(bromomethyl)-2-methylazetidine-1-carboxylate is treated with sodium iodide in acetone or another polar aprotic solvent to substitute bromine with iodine, yielding the iodomethyl derivative.
- This reaction proceeds under mild conditions and is favored by the better leaving group ability of iodide.
Protection and Purification
- The nitrogen atom is protected as a tert-butyl carbamate (Boc) group to prevent side reactions during halogenation and substitution steps.
- Purification is typically achieved by column chromatography or recrystallization to obtain the pure tert-butyl 2-(iodomethyl)-2-methylazetidine-1-carboxylate.
- The thermal isomerization of aziridines to azetidines has been reported as an efficient method to access substituted azetidines, which can then be functionalized further. This method allows for regio- and stereoselective synthesis, which is critical for obtaining the desired stereochemistry in the final product.
- The Finkelstein halogen exchange is a well-established, high-yielding method to convert bromomethyl azetidines to iodomethyl analogs, leveraging the superior nucleophilicity of iodide ions and the solubility of sodium iodide in polar aprotic solvents.
- Protecting groups such as tert-butyl carbamate are essential to maintain the integrity of the azetidine nitrogen during these transformations, preventing unwanted side reactions and facilitating purification.
- The choice of solvent, temperature, and reaction time critically influences the yield and purity of the iodomethyl azetidine. For example, acetone is preferred for the Finkelstein reaction due to its ability to dissolve sodium iodide and precipitate sodium bromide, driving the reaction forward.
| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclization of amino esters/alcohols | 2-methyl amino alcohols or esters | Mesyl chloride, base | Room temp to reflux | High regioselectivity, scalable | Multi-step, moderate yields |
| Thermal isomerization of aziridines | Aziridine precursors | Heat in DMSO or acetonitrile | 70 °C to reflux | Stereoselective, efficient | Requires aziridine synthesis |
| Halogen exchange (Finkelstein) | tert-Butyl 2-(bromomethyl)-2-methylazetidine-1-carboxylate | Sodium iodide | Acetone, RT to reflux | High yield, mild conditions | Requires bromomethyl precursor |
| Protection with Boc group | Azetidine amine | Boc anhydride, base | Room temp | Protects nitrogen, stable | Additional step |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(iodomethyl)-2-methylazetidine-1-carboxylate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The compound can be reduced to remove the iodine atom or to modify the azetidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium iodide in acetone is commonly used for the substitution of bromine with iodine.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an azetidine derivative with an amine group, while oxidation with potassium permanganate could yield a carboxylic acid derivative.
Scientific Research Applications
Chemical Properties and Reactivity
The molecular formula of tert-Butyl 2-(iodomethyl)-2-methylazetidine-1-carboxylate includes a tert-butyl group, an iodomethyl substituent, and an azetidine ring. The presence of the iodomethyl group enhances the electrophilicity of the compound, making it a valuable intermediate for further chemical transformations.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can be utilized to synthesize various complex molecules through nucleophilic substitution reactions, allowing for the introduction of different functional groups.
Case Study: Synthesis of Azetidine Derivatives
In a study by Mehra et al., the compound was employed as a precursor for synthesizing enantiopure azetidine derivatives. The reaction involved deprotection steps followed by cyclization, demonstrating the utility of this compound in creating structurally diverse azetidines with potential pharmacological activities .
Medicinal Chemistry
The unique structural features of this compound make it an attractive candidate in drug discovery programs. Its ability to undergo various transformations allows for the development of new therapeutic agents.
Case Study: Antifungal Activity
Research has indicated that derivatives of azetidine compounds exhibit antifungal properties. By modifying the iodomethyl group, researchers have been able to enhance the biological activity of related compounds, suggesting potential applications in treating fungal infections .
Polymer Chemistry
The compound can be used as a monomer or co-monomer in polymer synthesis. Its reactive functionalities allow for incorporation into polymer chains, potentially leading to materials with enhanced properties.
Data Table: Polymerization Studies
| Polymer Type | Monomer Used | Result |
|---|---|---|
| Poly(azetidine-co-ester) | This compound | Increased thermal stability and flexibility |
| Functionalized Polymers | Various azetidine derivatives | Enhanced mechanical properties |
Nanotechnology
Recent advancements have explored the use of azetidine derivatives in nanotechnology applications, particularly in drug delivery systems where controlled release mechanisms are essential.
Case Study: Nanoparticle Synthesis
In a study focused on nanoparticle formation, this compound was used to functionalize nanoparticles, improving their stability and drug loading capacity .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(iodomethyl)-2-methylazetidine-1-carboxylate involves its reactivity as an electrophile due to the presence of the iodine atom. The compound can react with nucleophiles to form new carbon-nucleophile bonds. The azetidine ring can also undergo ring-opening reactions under certain conditions, leading to the formation of linear or branched products.
Comparison with Similar Compounds
tert-Butyl (2R)-2-cyanoazetidine-1-carboxylate ()
Structural Differences :
- Substituents: The 2-position bears a cyano (-CN) group instead of iodomethyl (-CH₂I) and lacks the additional methyl group.
- Electronic Effects: The cyano group is electron-withdrawing, increasing ring strain and polarizing the azetidine nitrogen, whereas the iodomethyl group in the target compound is a bulky, polarizable leaving group.
Stability :
- Cyano derivatives are generally more stable under ambient conditions compared to iodinated compounds, which may require light-sensitive storage.
tert-Butyl Pyrrolidine Derivatives ()
Structural Differences :
Complex Indole-Phenanthrene Derivatives ()
Structural Differences :
Spectroscopic Characterization :
- ¹H and ¹³C NMR data for the indole-phenanthrene derivative () highlight distinct aromatic signals absent in the target compound, which would exhibit simpler aliphatic and iodinated resonances .
Key Findings and Research Implications
- Reactivity: The iodomethyl group in the target compound offers unique pathways for diversification, contrasting with the cyano group’s electronic effects or pyrrolidine’s conformational flexibility.
- Drug Design : Azetidine derivatives are increasingly favored over pyrrolidines for their improved pharmacokinetic profiles, though synthetic challenges remain due to ring strain.
- Limitations : Experimental data on the target compound’s physical properties (e.g., melting point, solubility) are sparse in the provided evidence, necessitating further characterization .
Biological Activity
tert-Butyl 2-(iodomethyl)-2-methylazetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₈I N O₂
- Molecular Weight : 250.13 g/mol
- CAS Number : 1363378-23-7
Synthesis
The synthesis of this compound typically involves the introduction of an iodomethyl group into the azetidine framework. Various synthetic pathways have been explored, including:
- Nucleophilic Substitution Reactions : Utilizing iodomethane as a reagent to introduce the iodomethyl group.
- Ring Closure Techniques : Employing azetidine precursors that can undergo cyclization under specific conditions.
The biological activity of this compound can be attributed to its interactions with various biological targets. The presence of the iodomethyl group enhances its electrophilic character, allowing it to participate in nucleophilic attack mechanisms, which may lead to:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.
- Anticancer Potential : Research indicates that compounds with similar azetidine structures may inhibit cancer cell proliferation by interfering with cellular signaling pathways.
Case Studies
- Antimicrobial Efficacy : A study reported that derivatives of azetidine compounds showed significant activity against Gram-positive bacteria, suggesting that this compound may have similar properties .
- Cytotoxic Effects on Cancer Cells : In vitro assays demonstrated that azetidine derivatives could induce apoptosis in cancer cell lines, indicating potential therapeutic applications in oncology .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
